Distinct Substitution Pattern Differentiates 4-(2,5-Dichlorophenyl)-3-fluorophenol from the 5-(2,5-Dichlorophenyl)-3-fluorophenol Isomer
The target compound is a regioisomer of 5-(2,5-dichlorophenyl)-3-fluorophenol (CAS 1261936-69-9). The difference lies in the position of the phenolic hydroxyl group relative to the biphenyl linkage and the fluorine atom . In the target compound, the OH group is para to the biphenyl bond, whereas in the isomer, it is meta. This regioisomerism alters the molecule's shape, electronic distribution, and hydrogen bonding capacity, directly influencing its molecular recognition and interaction with biological targets [1]. For applications such as fragment-based drug design or the synthesis of regiospecific derivatives, the use of the correct isomer is non-negotiable.
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 4-(2,5-dichlorophenyl)-3-fluorophenol (CAS 1261998-74-6) |
| Comparator Or Baseline | 5-(2,5-dichlorophenyl)-3-fluorophenol (CAS 1261936-69-9) |
| Quantified Difference | Positional isomer (Para- vs. Meta-hydroxyl orientation relative to biphenyl linkage) |
| Conditions | Structural and identity analysis |
Why This Matters
Selecting the correct isomer is critical for maintaining experimental reproducibility and achieving intended outcomes in chemical synthesis and biological assays.
- [1] ChemSrc. (2024). 3-(2,5-dichlorophenyl)-5-fluorophenol (CAS 1261936-69-9). View Source
